molecular formula C24H18N2O5S B2958725 4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 514187-83-8

4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2958725
CAS No.: 514187-83-8
M. Wt: 446.48
InChI Key: ORLGUUYLGBZGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrolidinone core substituted with a furan-2-carbonyl group, a 6-methoxybenzo[d]thiazol-2-yl moiety, and a para-tolyl group. Its molecular formula is C₁₉H₁₅N₃O₄S, with a molecular weight of 405.41 g/mol . The structure includes a planar pyrrolidinone ring, with the furan carbonyl and methoxybenzothiazole groups contributing to its electronic and steric properties.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S/c1-13-5-7-14(8-6-13)20-19(21(27)17-4-3-11-31-17)22(28)23(29)26(20)24-25-16-10-9-15(30-2)12-18(16)32-24/h3-12,20,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGUUYLGBZGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a synthetic derivative that incorporates a furan moiety, a benzo[d]thiazole, and a pyrrole structure. These components are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the biological activities associated with this compound, drawing from various studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20N2O3S\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts. Below are key findings regarding its pharmacological properties:

Anticancer Activity

Research has indicated that compounds containing thiazole and pyrrole derivatives exhibit significant anticancer properties. A study focusing on thiazole derivatives reported their ability to inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of electron-withdrawing groups on the thiazole ring was found to enhance potency against cancer cells.

Antimicrobial Properties

Similar compounds have shown promising antimicrobial activity. For instance, derivatives of thiazole were evaluated for their effectiveness against bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can lead to enhanced antimicrobial efficacy .

Anti-inflammatory Effects

Compounds similar to This compound have been studied for their anti-inflammatory properties. In particular, thiazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Thiazole Derivatives Against Cancer : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents .
  • Antimicrobial Activity : A study evaluated a range of thiazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings showed that specific modifications significantly improved antibacterial activity .
  • Anti-inflammatory Mechanisms : Research on thiazole-containing compounds revealed their ability to modulate inflammatory pathways, particularly through inhibition of NF-kB signaling, which is crucial in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AnticancerThiazole DerivativesInhibition of cancer cell growth; apoptosis induction
AntimicrobialThiazole DerivativesEffective against bacterial strains; dose-dependent
Anti-inflammatoryThiazole DerivativesInhibition of pro-inflammatory cytokines
CytotoxicityPyrrole DerivativesLow cytotoxicity in normal cell lines

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C26H27N3O6C_{26}H_{27}N_{3}O_{6}, with a molecular weight of 477.5 g/mol. The structure incorporates a furan moiety, a benzo[d]thiazole group, and a pyrrolone core, which contribute to its biological and chemical properties .

Key Features

  • Molecular Weight : 477.5 g/mol
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 8
  • Rotatable Bond Count : 8

Medicinal Chemistry

The compound has shown promising activity in various biological assays, particularly as an anticancer agent. Its structure allows for interactions with specific biological targets, including enzymes and receptors involved in cancer progression.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties by inhibiting key pathways in cancer cell proliferation. For instance, thiazole derivatives have been identified as potent inhibitors of Pin1, a target implicated in cancer progression .
  • Anti-inflammatory Properties : Some studies have reported that related compounds demonstrate anti-inflammatory effects, suggesting potential therapeutic uses in treating inflammatory diseases .

Organic Electronics

Thiazole-based compounds are integral to the development of organic semiconductors. The electron-withdrawing characteristics of thiazoles enhance the performance of organic electronic devices such as field-effect transistors and solar cells.

Performance Metrics

Thiazole derivatives have been incorporated into organic electronic devices, leading to improved charge transport properties and efficiency metrics compared to traditional materials .

Material Science

The compound's unique structural attributes make it suitable for applications in materials science, particularly in the development of corrosion inhibitors.

Corrosion Inhibition

Recent studies have demonstrated that thiazole-based compounds can effectively inhibit corrosion in mild steel under acidic conditions. The synthesized imines derived from thiazoles showed significant protective effects against corrosion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic derivatives:

Compound Core Structure Substituents Biological Activity Synthesis Yield Reference
4-(Furan-2-carbonyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one Pyrrolidinone Furan-2-carbonyl, 6-methoxybenzo[d]thiazol-2-yl, p-tolyl Not explicitly reported; inferred antimicrobial potential based on analogs N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole-Pyrazole-Triazole 4-Chlorophenyl, 4-fluorophenyl, triazole Antimicrobial activity against gram-positive bacteria High yield (~80%)
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (5a–h) Pyrrolidinone Benzoimidazolyl, naphthyl-thiazol Antibacterial (gram-positive and gram-negative) and antifungal activity Moderate (~60–75%)
1-(6-Fluorobenzothiazol-2-yl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(thiophene-2-carbonyl)-5H-pyrrol-2-one Pyrrolidinone 6-Fluorobenzothiazolyl, thiophene-2-carbonyl, 3-hydroxyphenyl Not reported; structural similarity suggests potential kinase inhibition N/A
4-(4-Butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one Pyrrolidinone 4-Butoxybenzoyl, 4-chlorophenyl, 5-methyl-thiadiazole Not explicitly reported; likely synthesized for antimicrobial screening N/A

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Methoxybenzo[d]thiazole vs. Fluorobenzothiazole : The 6-methoxy group in the target compound may enhance solubility compared to the 6-fluoro analog in , which could influence bioavailability .
  • Furan Carbonyl vs.
  • Para-Tolyl vs. Chlorophenyl : The para-tolyl group (methyl-substituted phenyl) in the target compound offers hydrophobic interactions, contrasting with the electron-deficient 4-chlorophenyl in , which may enhance antimicrobial activity .

Crystallographic and Conformational Comparisons

  • The isostructural compounds 4 and 5 in exhibit nearly identical triclinic crystal systems (space group P̄1), with slight conformational adjustments due to halogen substitutions (Cl vs. F). This suggests the target compound may adopt similar planar conformations, critical for intermolecular interactions .
  • In contrast, benzoimidazole-containing pyrrolidinones in show non-planar conformations due to bulky naphthyl-thiazol substituents, reducing crystallinity compared to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.